1,1-Dibromo-4,4-dimethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-4,4-dimethylpentan-2-one is an organic compound with the molecular formula C7H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-4,4-dimethylpentan-2-one typically involves the bromination of 4,4-dimethylpentan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-4,4-dimethylpentan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 4,4-dimethylpentan-2-one by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4,4-Dimethylpentan-2-one.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
1,1-Dibromo-4,4-dimethylpentan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-4,4-dimethylpentan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the ketone group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to substitution reactions. Additionally, the ketone group can undergo reduction or oxidation, altering the compound’s chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-4,4-dimethylpentane: Similar in structure but differs in the position of bromine atoms.
1,2-Dibromo-4,4-dimethylpentane: Another brominated derivative with different bromine atom positions.
4,4-Dimethylpentan-2-one: The non-brominated parent compound.
Uniqueness
1,1-Dibromo-4,4-dimethylpentan-2-one is unique due to its specific bromination pattern, which imparts distinct reactivity and chemical properties. This compound’s ability to undergo selective substitution and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
54665-35-9 |
---|---|
Molecular Formula |
C7H12Br2O |
Molecular Weight |
271.98 g/mol |
IUPAC Name |
1,1-dibromo-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H12Br2O/c1-7(2,3)4-5(10)6(8)9/h6H,4H2,1-3H3 |
InChI Key |
GJKFJBFILCMJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.